N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride (CAS: 1052541-49-7) is a synthetic small molecule featuring a benzothiazole core substituted with fluorine at the 6-position. The compound includes a 3-morpholinopropyl group linked via a propanamide bridge to a phenyl ring. Key structural attributes include:
- Morpholinopropyl group: A tertiary amine that increases aqueous solubility via protonation under physiological conditions, aiding bioavailability.
- Hydrochloride salt: Improves stability and solubility compared to the free base form .
This compound’s design suggests applications in medicinal chemistry, possibly targeting kinases or receptors due to the benzothiazole pharmacophore, commonly associated with enzyme inhibition or antimicrobial activity.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S.ClH/c24-19-8-9-20-21(17-19)30-23(25-20)27(12-4-11-26-13-15-29-16-14-26)22(28)10-7-18-5-2-1-3-6-18;/h1-3,5-6,8-9,17H,4,7,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPJDPBACZPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety, a morpholinopropyl group, and a phenylpropanamide core, which contribute to its biological properties. The presence of fluorine in the benzothiazole structure enhances lipophilicity, potentially improving pharmacokinetic profiles. Its molecular formula is with a molecular weight of approximately 467.96 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cell lines, including:
- Colo205 (colon cancer)
- U937 (human histiocytic lymphoma)
- MCF7 (breast cancer)
- A549 (lung cancer)
The compound induces apoptosis in cancer cells by modulating critical pathways involving p53 activation and mitochondrial function . In vitro studies have shown that it effectively inhibits cell proliferation and promotes cell death through mechanisms that may involve reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Preliminary findings suggest that the compound may also possess anti-inflammatory properties. This is supported by studies indicating that benzothiazole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. The fluorine atom enhances binding affinity to these targets, which may lead to selective inhibition of tumor growth and modulation of inflammatory pathways .
Synthesis
The synthesis of this compound typically involves several key reactions including:
- Formation of the benzothiazole moiety.
- Coupling with morpholinopropyl derivatives.
- Finalization through amide bond formation.
These steps are crucial for ensuring the desired biological activity and stability of the compound .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various thiazole derivatives, this compound was tested against MCF7 cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to leading chemotherapeutic agents .
Study 2: Anti-inflammatory Activity
Another study explored the anti-inflammatory effects of related compounds on LPS-stimulated macrophages. The results showed that treatment with this compound reduced the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylurea | Structure | Anticancer activity |
| N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamide | Structure | Antimicrobial properties |
| 6-Amino-benzothiazole derivatives | Structure | Anticonvulsant and anti-inflammatory effects |
The structural uniqueness of this compound may enhance its selectivity towards biological targets compared to other benzothiazole derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared below with structurally related benzothiazole derivatives and amide-containing analogs.
Table 1: Key Structural Comparisons
Pharmacokinetic and Pharmacodynamic Insights
- Fluorine vs. Trifluoromethyl : The main compound’s 6-fluoro group offers a balance between electronegativity and steric bulk, favoring target binding without excessive lipophilicity. In contrast, trifluoromethyl analogs (e.g., EP348550A1 derivatives) exhibit higher metabolic resistance but may suffer from slower clearance .
- Morpholinopropyl vs. Methoxy Groups: The morpholine moiety enhances solubility and may facilitate blood-brain barrier penetration, making the main compound suitable for CNS targets. Methoxy-substituted analogs (e.g., EP348550A1) prioritize membrane interaction, ideal for peripheral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
